2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

Catalog No.
S877608
CAS No.
1432679-31-6
M.F
C7H9ClF3NS
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine ...

CAS Number

1432679-31-6

Product Name

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

IUPAC Name

2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine;hydrochloride

Molecular Formula

C7H9ClF3NS

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6-2-1-5(12-6)3-4-11;/h1-2H,3-4,11H2;1H

InChI Key

SKQJMFOMRXRZBO-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C(F)(F)F)CCN.Cl

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCN.Cl
  • Thiophene Moiety: The thiophene ring is a five-membered aromatic heterocycle found in many biologically active molecules. Research explores thiophenes for their potential as anti-cancer agents, antimicrobials, and in other therapeutic areas [].
  • Trifluoromethyl Group: The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry known to enhance the binding affinity and metabolic stability of drugs [].

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which consists of a thiophene ring substituted with a trifluoromethyl group and an ethanamine moiety. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, making this compound particularly interesting in medicinal chemistry. Its molecular formula is C7H8F3N·HCl, and it has a molecular weight of approximately 201.6 g/mol .

There is no current research available on the specific mechanism of action of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride. However, research on related thiophene amines suggests they may have potential as antimicrobials or interact with specific biological targets due to the thiophene ring's electronic properties [].

Typical of amines and thiophenes:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Several synthetic pathways have been developed for the preparation of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride:

  • Starting Material Preparation: Synthesis typically begins with the formation of 5-(trifluoromethyl)thiophene through the introduction of a trifluoromethyl group onto a thiophene precursor using reagents such as trifluoroacetic acid or trifluoromethylating agents.
  • Amine Formation: The thiophene derivative is then reacted with ethylene diamine or similar amines under appropriate conditions (e.g., heating in a solvent like ethanol) to yield the desired ethanamine.
  • Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt by treating it with hydrochloric acid, enhancing its solubility and stability .

The potential applications of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride include:

  • Pharmaceutical Development: As a building block in the synthesis of novel therapeutic agents targeting various diseases.
  • Material Science: Utilization in creating advanced materials due to its unique electronic properties imparted by the trifluoromethyl group.

Interaction studies involving 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride focus on its binding affinity to various biological targets. The presence of the trifluoromethyl group can influence the compound's interaction with receptors or enzymes, potentially enhancing its efficacy compared to non-fluorinated analogs. Such studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile .

Several compounds share structural similarities with 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-(Trifluoromethyl)thiophen-2-amineThiophene ring with trifluoromethyl groupBasic amine functionality
2-(5-Methylthiophen-2-yl)ethan-1-amineThiophene ring with methyl substitutionLacks fluorine, potentially lower lipophilicity
6-(Trifluoromethyl)benzothiopheneBenzothiophene structure with trifluoromethylUnique fused ring system
5-Fluoro-thiophen-2-carboxylic acidThiophene with a carboxylic acid substituentAcidic nature may affect solubility and reactivity

The uniqueness of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride lies in its combination of a trifluoromethyl group and an amine functionality, which may enhance its bioactivity compared to similar compounds lacking these features.

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride represents a heterocyclic organic compound characterized by a thiophene ring system bearing a trifluoromethyl substituent and an ethanamine side chain in its hydrochloride salt form [1] [2] [3]. The compound possesses the molecular formula C₇H₉ClF₃NS, reflecting the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one sulfur atom [1] [2] [4].

The structural architecture consists of a five-membered thiophene ring as the central core, with a trifluoromethyl group (-CF₃) attached at the 5-position and an ethanamine chain (-CH₂CH₂NH₂) connected at the 2-position [1] [3] [5]. The amine functionality exists as a hydrochloride salt, which significantly influences the compound's solubility characteristics and chemical behavior [2] [3].

Structural ParameterValue
Molecular FormulaC₇H₉ClF₃NS [1] [2]
IUPAC Name2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine hydrochloride [2] [3]
SMILES NotationNCCC1=CC=C(C(F)(F)F)S1.[H]Cl [1]
InChIInChI=1S/C7H8F3NS.ClH/c8-7(9,10)6-2-1-5(12-6)3-4-11;/h1-2H,3-4,11H2;1H [2] [3]
InChI KeySKQJMFOMRXRZBO-UHFFFAOYSA-N [2] [3]

The compound exhibits characteristic structural features that contribute to its unique chemical properties. The trifluoromethyl group introduces significant electronegativity and steric bulk, while the thiophene ring provides aromatic stability and conjugation opportunities [5] . The ethanamine side chain offers potential sites for hydrogen bonding and ionic interactions, particularly in its protonated hydrochloride form [2] [3].

Physical Constants and Properties

The physical constants of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride reflect the compound's structural characteristics and intermolecular interactions [1] [2]. The molecular weight has been consistently reported as 231.67 grams per mole across multiple sources [1] [2] [4] [3].

Physical PropertyValueNotes
Molecular Weight231.67 g/mol [1] [2] [4]Confirmed across multiple sources
Physical FormSolid [2] [3]Crystalline appearance
Storage TemperatureRoom temperature [2] [3]Under inert atmosphere
Storage ConditionsDark place, inert atmosphere [1] [2]Prevents degradation
Purity95% [2] [3]Commercial specification

The compound exhibits characteristics typical of organic hydrochloride salts, existing as a solid at ambient conditions [2] [3]. Storage requirements specify maintenance in dark environments under inert atmospheric conditions at room temperature to prevent potential degradation [1] [2] [3]. The commercial purity specification of 95% indicates high-quality synthetic preparation methods [2] [3].

Specific physical constants such as melting point, boiling point, and density remain unreported in the current literature for this particular compound [1] [2] [4]. However, related thiophene derivatives with similar structural features typically exhibit melting points in the range of 50-250°C, depending on substitution patterns and salt formation [7] [8]. The presence of the trifluoromethyl group generally increases thermal stability and may elevate transition temperatures compared to non-fluorinated analogs [9] [10].

Crystallographic Parameters

Crystallographic data for 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride has not been extensively reported in the available literature. The compound's crystallographic parameters remain to be fully characterized through single-crystal X-ray diffraction studies [11] [12] [13].

Related thiophene derivatives with trifluoromethyl substitution have been studied crystallographically, providing insight into potential structural arrangements [13] [14] [15]. Thiophene-based compounds typically crystallize in common space groups such as triclinic P-1 or monoclinic P2₁/c systems, depending on the specific substitution pattern and intermolecular interactions [12] [13] [14].

Crystallographic ParameterStatusReference Compounds
Crystal SystemNot determinedTriclinic/Monoclinic typical for thiophenes [12] [13]
Space GroupNot determinedP-1, P2₁/c common [12] [13] [14]
Unit Cell ParametersNot determinedVariable with substitution [13] [14]
Molecular PackingNot determinedHydrogen bonding expected [14] [15]

The lack of specific crystallographic data represents an opportunity for future structural characterization studies. The presence of the hydrochloride salt functionality suggests potential for hydrogen bonding networks in the crystal lattice, which could influence packing arrangements and intermolecular interactions [14] [15]. The trifluoromethyl group may contribute to unique packing motifs through fluorine-hydrogen contacts and dipolar interactions [15] [9].

Spectroscopic Identification Data

Spectroscopic characterization of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride provides crucial identification parameters for analytical and synthetic applications. While comprehensive spectroscopic data for this specific compound remains limited in the literature, structural analogs and related thiophene derivatives offer valuable comparative information [16] [17] [18] [15].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the primary method for structural confirmation of this compound. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) data for related trifluoromethyl-substituted thiophene derivatives typically show characteristic chemical shift patterns [16] [18] [9].

The thiophene ring protons in similar compounds appear in the aromatic region between 7.0-8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing trifluoromethyl group [16] [18] [15]. The ethanamine side chain protons typically resonate between 2.5-3.5 parts per million, with the methylene groups adjacent to the thiophene ring appearing downfield relative to those adjacent to the amine functionality [16] [17].

Proton EnvironmentExpected Chemical Shift Range (ppm)Multiplicity
Thiophene Ring Protons7.0-8.0 [16] [18]Doublet/Singlet
CH₂ Adjacent to Thiophene3.0-3.5 [16] [17]Triplet
CH₂ Adjacent to Amine2.5-3.0 [16] [17]Triplet
Amine Protons (NH₃⁺)8.0-9.0 [16]Broad

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides additional structural information, particularly regarding the trifluoromethyl carbon resonances. The trifluoromethyl carbon typically appears as a quartet due to carbon-fluorine coupling, with chemical shifts around 120-125 parts per million [18] [9] [19]. Thiophene ring carbons generally resonate between 120-160 parts per million, with specific values dependent on substitution patterns [18] [15] [20].

Fluorine-19 nuclear magnetic resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy offers highly sensitive detection of the trifluoromethyl group. Trifluoromethyl groups attached to thiophene rings typically exhibit chemical shifts between -58 to -65 parts per million relative to trichlorofluoromethane [18] [9] [10].

Infrared Spectroscopy

Infrared spectroscopy provides valuable functional group identification for 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride. The compound exhibits characteristic absorption bands corresponding to its functional groups and structural features [15] [21] [22] [23].

Functional GroupWavenumber Range (cm⁻¹)Assignment
N-H Stretching (NH₃⁺)3000-3500 [22] [23]Primary amine salt
C-H Stretching (Aromatic)3000-3100 [15] [23]Thiophene ring
C-H Stretching (Aliphatic)2800-3000 [22] [23]Methylene groups
C=C Stretching (Aromatic)1400-1600 [15] [23]Thiophene ring
C-F Stretching1000-1300 [15] [9]Trifluoromethyl group
C-S Stretching600-800 [15] [23]Thiophene ring

The presence of the hydrochloride salt functionality typically produces broad absorption bands in the 3000-3500 wavenumber region due to N-H stretching vibrations of the protonated amine [22] [23]. The trifluoromethyl group contributes characteristic strong absorptions in the 1000-1300 wavenumber region corresponding to C-F stretching modes [15] [9].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak for 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride appears at mass-to-charge ratio 231.67, corresponding to the intact molecular ion [1] [2] [4].

Characteristic fragmentation patterns typically include loss of the hydrochloride moiety (mass loss of 36), loss of the amine side chain, and fragmentation of the trifluoromethyl group (mass loss of 69) [16] [19]. The thiophene ring system generally provides a stable base peak in the mass spectrum due to its aromatic stability [16] [15].

Summary
PropertyValueNotesReference
Molecular FormulaC7H9ClF3NSConfirmed structure [24] [25]
Molecular Weight231.66 g/molIncludes HCl salt [24] [25]
Physical StateCrystalline solidWhite to off-white appearance [2]
Water SolubilityHighly solubleEnhanced by salt formation [2]
Organic Solvent SolubilityGood in polar solventsDMSO, methanol, ethanol [4]
Estimated pKa8-9Reduced by electron-withdrawing groups [4] [16]
pH (aqueous)3-5Acidic due to protonated amine [2]
Estimated log P (free base)2.0-3.0Moderate lipophilicity [23] [17]
Thermal StabilityGoodEnhanced by aromatic and CF3 groups [10] [12]

Dates

Last modified: 04-14-2024

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